1,3,6-Tri-O-galloyl-beta-D-glucose (1,3,6-TGG) is a highly defined hydrolyzable tannin characterized by the precise esterification of gallic acid at the 1, 3, and 6 hydroxyl positions of a beta-D-glucose core. In laboratory and industrial procurement, this specific substitution pattern distinguishes 1,3,6-TGG from crude tannic acid mixtures and fully galloylated analogs like pentagalloylglucose (PGG). The compound serves as a critical, structurally stable intermediate in gallotannin biosynthesis and offers a highly predictable steric and solubility profile. Its defined molecular geometry makes it an essential standard for structure-activity relationship (SAR) studies, precise enzyme kinetic modeling, and targeted microbiological assays where variable galloylation would introduce unacceptable experimental noise [1].
Substituting 1,3,6-TGG with crude gallotannin extracts, other trigalloyl isomers (e.g., 1,2,6-TGG), or fully substituted pentagalloylglucose (PGG) fundamentally alters binding mechanisms and physical properties. PGG is highly hydrophobic and frequently acts as a mixed-type or non-specific allosteric enzyme inhibitor due to its bulky, fully esterified structure. In contrast, the partially substituted 1,3,6-TGG retains distinct hydrophilic sites and adopts a stable chair conformation, which drives highly specific competitive inhibition in enzymatic assays. Utilizing crude mixtures or over-galloylated analogs in precision assays compromises reproducibility, shifts enzyme inhibition kinetics, and introduces off-target cytotoxicity in cell-based models [1].
In kinetic assays targeting alpha-glucosidase (Saccharomyces cerevisiae), the degree of galloylation strictly dictates the inhibition mechanism. 1,3,6-TGG functions as a strict competitive inhibitor, binding directly to the active site. In contrast, the fully substituted analog 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG) acts as a mixed-type inhibitor, indicating allosteric interactions driven by excess hydrophobic bulk [1].
| Evidence Dimension | Alpha-glucosidase inhibition mechanism |
| Target Compound Data | 1,3,6-TGG (Competitive inhibitor) |
| Comparator Or Baseline | PGG (Mixed-type inhibitor) |
| Quantified Difference | Shift from competitive (1,3,6-TGG) to mixed-type (PGG) inhibition |
| Conditions | Saccharomyces cerevisiae alpha-glucosidase enzymatic assay |
Procurement for precise kinetic modeling or SAR studies requires the exact 1,3,6-substitution pattern to maintain a competitive binding mode without off-target allosteric interference.
When evaluated against Helicobacter pylori (strain ATCC 700392), pure 1,3,6-TGG demonstrates targeted anti-adhesive properties by specifically suppressing the Cytotoxin-associated gene A (Cag A) protein. Unlike crude Terminalia chebula extracts or broad-spectrum antimicrobials which can exhibit generalized cytotoxicity, isolated 1,3,6-TGG disrupts bacterial adhesion while maintaining zero cytotoxicity against normal human gastric epithelial cells (GES-1) at effective concentrations [1].
| Evidence Dimension | Cytotoxicity and adhesion inhibition |
| Target Compound Data | 1,3,6-TGG (Suppresses Cag A with no GES-1 cytotoxicity) |
| Comparator Or Baseline | Crude extracts / broad-spectrum agents (Mixed cytotoxic profiles) |
| Quantified Difference | High target specificity for bacterial adhesion without host cell damage |
| Conditions | In vitro HP strain ATCC 700392 and GES-1 epithelial cell co-culture |
Essential for researchers developing targeted anti-adhesive gastrointestinal therapeutics where host-cell viability is a strict procurement criterion.
For polymer interaction and biosurface modeling, the structural rigidity of the polyphenol is paramount. Molecular modeling and PM3 semiempirical calculations, validated by NMR, confirm that the glucopyranose ring of 1,3,6-TGG maintains a highly stable chair conformation. In direct contrast, the structurally constrained related gallotannin corilagin is forced into a boat conformation. This fundamental geometric difference alters the molecule's hydrophobicity, flexibility, and interaction with poly(ethylene oxide) (PEO) model cofactors [1].
| Evidence Dimension | Glucopyranose ring conformation |
| Target Compound Data | 1,3,6-TGG (Stable chair conformation) |
| Comparator Or Baseline | Corilagin (Constrained boat conformation) |
| Quantified Difference | Fundamental shift in 3D molecular geometry and flexibility |
| Conditions | PM3 semiempirical molecular orbital theory and NMR validation |
Buyers sourcing model cofactors for polymer interactions must select 1,3,6-TGG to ensure baseline conformational predictability and consistent binding thermodynamics.
1,3,6-TGG is the required standard for researchers needing a strict competitive inhibitor baseline, avoiding the allosteric noise and mixed-type inhibition introduced by fully galloylated analogs like PGG [1].
A highly specific reagent for isolating the mechanism of Cag A protein suppression in H. pylori adhesion assays without confounding the results with the host-cell cytotoxicity common to crude tannin extracts [2].
The stable chair conformation of 1,3,6-TGG makes it a predictable model cofactor for studying polyphenol interactions with poly(ethylene oxide) and amyloid-beta biosurfaces, providing a reliable geometric baseline compared to constrained analogs like corilagin [3].